molecular formula C18H28O2 B14730120 2-Propylheptyl 4-methylbenzoate CAS No. 6323-91-7

2-Propylheptyl 4-methylbenzoate

Cat. No.: B14730120
CAS No.: 6323-91-7
M. Wt: 276.4 g/mol
InChI Key: GSTGXKPXKVRCRJ-UHFFFAOYSA-N
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Description

Contextualization of Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters are a fundamental class of organic compounds characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom followed by an alkyl or aryl group. numberanalytics.com Their synthesis and reactions are a staple of organic chemistry. One of the most common methods for their preparation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq Modern approaches also utilize solid acid catalysts, such as those based on zirconium, to improve reusability and reduce environmental impact. mdpi.com

The utility of benzoate esters is vast and varied. They are crucial intermediates in the synthesis of more complex molecules and serve as building blocks for polymers like polyesters. numberanalytics.com In many synthetic pathways, the benzoate group can be used as a protecting group for alcohols due to its relative stability and the various methods available for its removal. Benzoate esters can undergo a range of chemical transformations, including hydrolysis back to the constituent carboxylic acid and alcohol, transesterification to form different esters, and reduction to yield aldehydes or alcohols. libretexts.org Their reaction with organometallic compounds, such as Grignard reagents, provides a route to tertiary alcohols. libretexts.org

Significance of Long-Chain Alkyl Benzoates in Chemical Science

When the alkyl group (the 'R' group in R-COO-R') of a benzoate ester is a long carbon chain, the physical properties of the molecule are significantly influenced. Generally, as the carbon chain length increases, properties such as viscosity, melting point, and boiling point also increase, while water solubility decreases. patsnap.com These characteristics make long-chain alkyl benzoates valuable in a variety of industrial and commercial applications.

A prominent application is in the cosmetics and personal care industry. atamanchemicals.comases.in Long-chain alkyl benzoates, such as C12-15 alkyl benzoate, function as emollients, which soften and soothe the skin by forming a protective, moisture-retaining layer. ases.in They are prized for their light, non-oily feel and their ability to enhance the spreadability and texture of lotions, creams, and sunscreens. atamanchemicals.com In fact, their ability to act as effective solvents for sunscreen filters is a key reason for their widespread use in sun care products. atamanchemicals.comases.in

Beyond cosmetics, these compounds are used as plasticizers, solvents, and fragrance ingredients. cir-safety.org The specific structure of the alkyl chain, whether it is linear or branched, also plays a crucial role. Branched chains, like the 2-propylheptyl group, can influence the physical properties of the molecule, such as its melting point and viscosity, which can be tailored for specific applications like lubricants or specialized coatings. patsnap.com The industrial synthesis of related long-chain alkylbenzenes for the production of surfactants highlights the commercial importance of these types of molecules. nih.gov

Research Gaps and Opportunities Pertaining to 2-Propylheptyl 4-Methylbenzoate

Despite the broad importance of benzoate esters and long-chain alkyl benzoates, a survey of the scientific literature reveals a significant lack of specific research on this compound. Its chemical structure, featuring a branched ten-carbon alcohol (2-propylheptanol) and a p-toluic acid (4-methylbenzoic acid) moiety, suggests several potential properties and applications that are yet to be formally investigated.

The primary research gap is the absence of published data on its synthesis, physical and chemical properties, and performance in potential applications. While its synthesis can be predicted via standard esterification methods, such as the Fischer esterification of 4-methylbenzoic acid and 2-propylheptanol, detailed studies on reaction kinetics, optimal catalysts, and yield are missing. uomustansiriyah.edu.iqrsc.org

This lack of information presents a clear opportunity for foundational research. Key areas for investigation include:

Synthesis and Characterization: Developing and optimizing a synthetic route to produce high-purity this compound. This would be followed by a thorough characterization of its physical properties (melting point, boiling point, viscosity, refractive index) and spectroscopic data (NMR, IR, Mass Spectrometry).

Application-Oriented Studies: Based on its structure, the compound is a strong candidate for an emollient in cosmetic formulations. atamanchemicals.com Its branched C10 alkyl chain could offer unique textural properties compared to existing linear or shorter-chain benzoates. Research into its feel, spreadability, and compatibility with other cosmetic ingredients would be highly valuable.

Solvency Properties: Investigating its efficacy as a solvent, particularly for UV filters used in sunscreens, could open up new formulation possibilities in the personal care sector. ases.in

Comparative Analysis: A comparative study of this compound against commercially available long-chain alkyl benzoates (e.g., C12-15 alkyl benzoate, isostearyl benzoate) would help to position its potential advantages and disadvantages in the market.

The exploration of this specific molecule could lead to the development of a new specialty chemical with tailored properties for the cosmetics, lubricant, or polymer industries.

Interactive Data Table: Predicted Properties of this compound

Note: The following data is based on computational predictions and general properties of analogous compounds due to a lack of specific experimental data in the literature.

PropertyPredicted Value/Information
Molecular Formula C18H28O2
Molecular Weight 276.42 g/mol
Appearance Likely a clear, colorless to pale yellow liquid at room temperature
Solubility Expected to be soluble in oils and organic solvents; insoluble in water
Boiling Point Predicted to be > 250 °C at atmospheric pressure
Primary Function Potential emollient, solvent, and plasticizer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6323-91-7

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2-propylheptyl 4-methylbenzoate

InChI

InChI=1S/C18H28O2/c1-4-6-7-9-16(8-5-2)14-20-18(19)17-12-10-15(3)11-13-17/h10-13,16H,4-9,14H2,1-3H3

InChI Key

GSTGXKPXKVRCRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of 2 Propylheptyl 4 Methylbenzoate

Direct Esterification Methodologies for 2-Propylheptyl 4-Methylbenzoate Synthesis

Direct esterification remains a fundamental and widely practiced method for synthesizing esters. This approach involves the reaction of an alcohol with a carboxylic acid, typically in the presence of a catalyst.

Acid-Catalyzed Fischer Esterification: Equilibrium and Optimization

The Fischer esterification is a classic and reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com In the synthesis of this compound, this involves the reaction of 2-propylheptanol with 4-methylbenzoic acid.

The reaction is governed by equilibrium, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This can be accomplished by several strategies:

Using an excess of one reactant: Employing a large excess of the alcohol (2-propylheptanol) can drive the reaction forward. Studies have shown that increasing the alcohol-to-acid ratio significantly improves ester yield. For instance, in a similar system, using a 10-fold excess of alcohol resulted in a 97% yield, compared to a 65% yield with equimolar amounts. masterorganicchemistry.com

Removal of water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium to favor ester formation. This is often achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction. masterorganicchemistry.com

Commonly used acid catalysts for Fischer esterification include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.com

Table 1: Factors Affecting Fischer Esterification Equilibrium

FactorDescriptionImpact on Yield
Alcohol to Acid Ratio The molar ratio of 2-propylheptanol to 4-methylbenzoic acid.Increasing the ratio drives the equilibrium towards the products, increasing the ester yield. masterorganicchemistry.com
Water Removal Continuous removal of water from the reaction mixture.Shifts the equilibrium to the right, significantly enhancing the yield of this compound. masterorganicchemistry.com
Catalyst Concentration The amount of acid catalyst used.A sufficient amount of catalyst is necessary to achieve a reasonable reaction rate.
Temperature The reaction temperature.Higher temperatures can increase the reaction rate but may also lead to side reactions.

Alternative Catalytic Systems for Enhanced Esterification Efficiency

While traditional Brønsted acids are effective, research has focused on developing more efficient and environmentally benign catalytic systems. These include Lewis acids and heterogeneous catalysts.

Lewis Acid Catalysis: Lewis acids, such as salts of metals like zinc(II) and zirconium(IV), can effectively catalyze esterification reactions. nih.govnih.gov The catalytic activity of these metal salts often depends on the nature of the counterion, with poorly coordinating anions generally leading to higher efficacy. nih.gov For instance, zinc salts like Zn(TfO)₂ and Zn(ClO₄)₂ have shown to be effective catalysts. nih.gov The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group for nucleophilic attack by the alcohol. Some Lewis acids may generate Brønsted acidity in the presence of trace amounts of water, which then acts as the primary catalyst. nih.gov

Heterogeneous Catalysts: The use of solid acid catalysts offers several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. mdpi.com Examples of heterogeneous catalysts applicable to esterification include:

Sulfonated Resins: Amberlyst-15, a styrene-divinylbenzene acid resin, is a strong acidic ion-exchange resin that can be used for esterification. However, its thermal stability is limited. mdpi.com

Metal Oxides and Supported Acids: Materials like zirconia (ZrO₂) and titania (TiO₂) based solid acids have demonstrated catalytic activity in esterification. mdpi.com For example, a zirconium catalyst supported on titanium has been shown to be effective for the synthesis of methyl benzoates. mdpi.com Heteropolyacids, such as 12-tungstophosphoric acid supported on alumina, are also efficient catalysts for esterification. mdpi.com These catalysts provide active sites for the reaction to occur on their surface.

Table 2: Comparison of Catalytic Systems for Direct Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids H₂SO₄, TsOHLow cost, high activityCorrosive, difficult to separate
Lewis Acids Zn(II) salts, Zr(IV) complexesHigh activity, can be milder than Brønsted acidsMay be sensitive to water, can be expensive
Heterogeneous Catalysts Amberlyst-15, ZrO₂/TiO₂, Supported HeteropolyacidsEasy separation, reusable, non-corrosiveCan have lower activity than homogeneous catalysts, potential for deactivation

Indirect Synthetic Routes to this compound and Analogues

Indirect methods provide alternative pathways to synthesize esters, often overcoming some of the limitations of direct esterification, such as equilibrium constraints.

Transesterification Processes and Catalyst Development

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. To synthesize this compound, one could react a simpler ester of 4-methylbenzoic acid, such as methyl 4-methylbenzoate, with 2-propylheptanol.

This reaction is also an equilibrium process and requires a catalyst. Both acid and base catalysts can be used.

Homogeneous Catalysts: Common homogeneous catalysts include sulfuric acid, hydrochloric acid, sodium hydroxide, and potassium hydroxide. mdpi.com

Heterogeneous Catalysts: A variety of solid catalysts have been developed for transesterification, including mixed metal oxides and supported catalysts. For example, SrO–CaO/Al₂O₃ has been shown to be an effective heterogeneous base catalyst for the transesterification of palm oil. mdpi.com Heteropolyacids have also been investigated as catalysts for transesterification reactions. researchgate.net

The development of efficient and reusable catalysts is a key area of research in transesterification.

Ester Formation from Aldehydes and Alcohols

Esters can also be synthesized directly from aldehydes and alcohols through oxidative esterification. This method avoids the need to first prepare the carboxylic acid.

One classic method is the Tishchenko reaction , which involves the disproportionation of an aldehyde in the presence of a catalyst, typically an aluminum alkoxide, to form an ester. wikipedia.orgorganic-chemistry.org For instance, two molecules of an aldehyde can react to form a symmetric ester. organicreactions.org A crossed Tishchenko reaction between two different aldehydes can yield an unsymmetrical ester. organic-chemistry.org While traditionally used for dimerizing aldehydes, variations of this reaction could potentially be adapted for the synthesis of this compound.

More modern approaches utilize transition metal catalysts. For example, ruthenium and vanadium complexes have been shown to catalyze the conversion of alcohols and aldehydes into esters. organic-chemistry.orgacs.org A ruthenium-catalyzed hydrogen transfer reaction can oxidize alcohols and aldehydes to the corresponding methyl esters in the presence of methanol. organic-chemistry.org Similarly, a vanadium-catalyzed system using hydrogen peroxide as a green oxidant can directly convert a wide range of aldehydes and alcohols to esters. acs.org Palladium catalysts have also been employed for the oxidative esterification of aldehydes. nih.gov N-Heterocyclic carbenes (NHCs) can also serve as organocatalysts for the oxidative coupling of aldehydes with alcohols. acs.org

Palladium-Catalyzed Carbonylation and Arylation Approaches

Palladium-catalyzed reactions offer powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, including the synthesis of esters.

Palladium-Catalyzed Carbonylation: This approach involves the reaction of an aryl halide or sulfonate with carbon monoxide and an alcohol in the presence of a palladium catalyst. nih.govorganic-chemistry.orgnih.gov To synthesize this compound, one could use a derivative of toluene, such as 4-bromotoluene (B49008) or 4-methylphenyl tosylate, and react it with carbon monoxide and 2-propylheptanol. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.orgnih.gov This method allows for the direct construction of the ester functionality from readily available starting materials.

Palladium-Catalyzed α-Arylation: While not a direct route to this compound itself, palladium-catalyzed α-arylation is a significant method for synthesizing α-aryl esters, which are analogues. organic-chemistry.orgnih.govorganic-chemistry.org This reaction involves coupling an ester enolate with an aryl halide. organic-chemistry.org The development of highly active catalyst systems, often employing bulky phosphine ligands, has made this a general and efficient method. organic-chemistry.orgnih.gov This highlights the power of palladium catalysis in the synthesis of complex ester structures.

Table 3: Summary of Indirect Synthetic Routes

Synthetic RouteReactantsCatalyst/ReagentKey Features
Transesterification Methyl 4-methylbenzoate, 2-PropylheptanolAcid or Base (Homogeneous or Heterogeneous)Equilibrium-driven, useful for converting one ester to another. mdpi.com
Ester Formation from Aldehydes and Alcohols 4-Methylbenzaldehyde, 2-PropylheptanolRu, V, or Pd catalysts; NHC organocatalystsBypasses the need for a carboxylic acid starting material. organic-chemistry.orgacs.orgnih.govacs.org
Palladium-Catalyzed Carbonylation 4-Bromotoluene, CO, 2-PropylheptanolPalladium complex with a phosphine ligandDirect synthesis from an aryl halide, CO, and an alcohol. nih.govorganic-chemistry.org
Palladium-Catalyzed α-Arylation Ester enolate, Aryl halidePalladium complex with a phosphine ligandSynthesis of α-aryl ester analogues. organic-chemistry.orgorganic-chemistry.org

Reaction Kinetics and Mechanisms of this compound Formation

The formation of this compound, whether through Fischer-Speier esterification or transesterification, proceeds through well-understood reaction mechanisms. The kinetics of these reactions are influenced by factors such as the structure of the reactants, the type and concentration of the catalyst, and the reaction temperature.

In the Fischer-Speier esterification of 4-methylbenzoic acid and 2-propylheptanol, the reaction mechanism involves several equilibrium steps. masterorganicchemistry.comchemistrysteps.com The initial step is the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This is followed by a proton transfer from the attacking alcohol moiety to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. masterorganicchemistry.com

The rate-determining step in Fischer esterification is generally considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid. masterorganicchemistry.com The steric hindrance of the alcohol and the carboxylic acid can significantly affect the reaction rate. In the case of 2-propylheptanol, a branched primary alcohol, the steric bulk around the hydroxyl group is greater than that of a linear primary alcohol, which would be expected to result in a slower reaction rate compared to the esterification with, for example, 1-octanol.

For transesterification, the mechanism is analogous, involving the activation of the starting ester's carbonyl group by the catalyst, followed by nucleophilic attack by 2-propylheptanol to form a tetrahedral intermediate. The subsequent elimination of the original alcohol (e.g., methanol) leads to the formation of the desired this compound.

While not the primary method for synthesizing this compound itself, organometallic reactions, particularly palladium-catalyzed cross-coupling reactions, are highly relevant for the synthesis of its precursors or for its derivatization. youtube.comyoutube.com A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling to form a substituted biaryl precursor, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

The catalytic cycle begins with a palladium(0) complex, which undergoes oxidative addition with an aryl halide (e.g., a derivative of 4-methylbenzoic acid). youtube.com This step forms a palladium(II) intermediate. The next step, transmetalation, involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) to the palladium(II) center, displacing the halide. youtube.com The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Table 1: Illustrative Catalytic Cycle for a Generic Palladium-Catalyzed Cross-Coupling Reaction

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.
Transmetalation The Ar-Pd(II)-X intermediate reacts with an organometallic reagent (R-M), where R is the group to be coupled, to form an Ar-Pd(II)-R intermediate and M-X.
Reductive Elimination The Ar-Pd(II)-R intermediate eliminates the final product (Ar-R) and regenerates the Pd(0) catalyst.

This table represents a generalized cycle and specific conditions would vary based on the exact reaction.

Derivatization Strategies for Functionalized this compound

The structure of this compound offers two primary sites for derivatization: the aromatic moiety and the branched alkyl chain. Functionalization at these positions can lead to a diverse range of new compounds with potentially altered physical and chemical properties.

The aromatic ring of the 4-methylbenzoate portion of the molecule is amenable to various electrophilic aromatic substitution reactions. organic-chemistry.org The existing methyl and ester groups will direct incoming electrophiles to specific positions on the ring. The methyl group is an ortho-, para-director, while the ester group is a meta-director. Their combined influence will determine the regioselectivity of the substitution.

Common transformations include:

Halogenation: Introduction of bromine or chlorine onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or a Lewis acid catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The position of nitration will be influenced by the directing effects of the existing substituents.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl or alkyl groups onto the aromatic ring using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst. youtube.com

Table 2: Potential Derivatization Reactions of the Aromatic Moiety

ReactionReagents and ConditionsPotential Product
BrominationN-Bromosuccinimide (NBS), CCl4, light2-Propylheptyl 3-bromo-4-methylbenzoate
NitrationHNO3, H2SO42-Propylheptyl 4-methyl-3-nitrobenzoate
AcylationAcetyl chloride, AlCl32-Propylheptyl 3-acetyl-4-methylbenzoate

This table provides illustrative examples; actual product distribution may vary.

The 2-propylheptyl chain, being a saturated alkyl group, is generally less reactive than the aromatic ring. However, modifications can be achieved, often through radical-based reactions.

One potential strategy involves the functionalization of the C-H bonds of the alkyl chain. While challenging due to the relative inertness of C-H bonds, certain transition-metal-catalyzed C-H activation reactions could potentially introduce functionality.

A more straightforward approach to modifying the alkyl chain would be to start with a functionalized 2-propylheptanol precursor before the esterification step. For example, if a 2-propylheptanol derivative with a terminal double bond or a hydroxyl group at a different position were used in the synthesis, this would introduce functionality into the final ester product.

The chirality at the C2 position of the propylheptyl group also presents opportunities for stereoselective synthesis or separation of diastereomers if the aromatic part of the molecule is also chiral or is derivatized to become so. acs.org

Advanced Spectroscopic and Chromatographic Characterization of 2 Propylheptyl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Propylheptyl 4-methylbenzoate. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution.

Proton (¹H) NMR Spectroscopic Analysis and Signal Assignment

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the 4-methylbenzoyl moiety typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their ortho and meta positions relative to the ester group. The methyl group attached to the benzene (B151609) ring gives rise to a characteristic singlet.

The aliphatic protons of the 2-propylheptyl chain exhibit more complex splitting patterns. The protons on the carbon adjacent to the ester oxygen are expected to be deshielded and appear as a doublet of doublets or a multiplet. The methine proton at the branching point will also show a complex multiplet due to coupling with its numerous neighboring protons. The remaining methylene (B1212753) and methyl protons of the propyl and heptyl chains will resonate in the upfield region, with their chemical shifts and multiplicities determined by their specific locations within the alkyl framework.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic Protons (ortho to -COO)~ 7.9d2H
Aromatic Protons (meta to -COO)~ 7.2d2H
-OCH₂-~ 4.1d2H
Ar-CH₃~ 2.4s3H
-CH(CH₂CH₂CH₃)₂~ 1.7m1H
Alkyl Chain (-CH₂-)1.2 - 1.4m12H
Terminal Methyls (-CH₃)~ 0.9t6H

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum offers complementary information, revealing the number of distinct carbon environments in this compound. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The aromatic carbons show a set of signals in the aromatic region, with their chemical shifts influenced by the substituent pattern. The carbon of the methyl group attached to the aromatic ring will have a characteristic chemical shift around 21-22 ppm.

The carbons of the 2-propylheptyl chain will resonate in the aliphatic region of the spectrum. The carbon directly bonded to the ester oxygen will be the most downfield among the aliphatic carbons. The methine carbon at the branch point and the various methylene and methyl carbons will have distinct chemical shifts, allowing for their complete assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~ 166
Aromatic C (quaternary, attached to -COO)~ 129
Aromatic C-H (ortho to -COO)~ 129.5
Aromatic C-H (meta to -COO)~ 129
Aromatic C (quaternary, attached to -CH₃)~ 143
-OCH₂-~ 68
-CH(CH₂CH₂CH₃)₂~ 38
Ar-CH₃~ 21.5
Alkyl Chain (-CH₂-)22 - 32
Terminal Methyls (-CH₃)~ 14

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This is crucial for tracing the proton-proton connectivities within the 2-propylheptyl chain and for confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is a powerful tool for establishing the connectivity between different molecular fragments. For instance, it can show the correlation between the protons of the -OCH₂- group and the carbonyl carbon, as well as the quaternary aromatic carbon, thus confirming the ester linkage. It can also confirm the attachment of the 2-propylheptyl group to the benzoate (B1203000) moiety.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1720-1700 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl group. The C-O stretching vibrations of the ester linkage will likely appear in the 1300-1100 cm⁻¹ range.

The aromatic part of the molecule will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the 2-propylheptyl group will be observed in the 2960-2850 cm⁻¹ range.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch2960 - 2850Strong
C=O Stretch (Ester)1720 - 1700Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
C-O Stretch (Ester)1300 - 1100Strong

Note: Predicted values are based on analogous structures and may vary depending on the sample preparation method.

Raman Spectroscopy for Complementary Vibrational Profiling

Raman spectroscopy offers a complementary vibrational profile to FTIR. While the carbonyl stretch is also observable in the Raman spectrum, it is often weaker than in the FTIR. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain often produce strong and sharp Raman signals. The aromatic C=C stretching vibrations and the ring breathing modes are particularly well-suited for Raman analysis. The information from both FTIR and Raman spectra can be used in conjunction to provide a more complete picture of the vibrational modes of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and assessing the purity of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time is a characteristic property, though it is dependent on the specific column and conditions used. For this compound, due to its relatively high molecular weight and boiling point compared to shorter-chain esters, a longer retention time is expected.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (276.42 g/mol ).

The fragmentation pattern is predictable and highly informative for structure confirmation. Key fragmentation pathways for aromatic esters include cleavage at the ester linkage. pharmacy180.com The most prominent fragment would likely be the acylium ion, resulting from the loss of the 2-propylheptoxy radical, which would appear at m/z 119. youtube.com Another significant fragmentation would be the loss of the entire 4-methylbenzoyl group, leading to a fragment corresponding to the 2-propylheptyl cation.

Predicted GC-MS Data for this compound

ParameterPredicted Value/Fragment
Molecular Ion (M⁺) m/z 276
Key Fragment Ions m/z 119 (C₈H₇O⁺)
m/z 91 (C₇H₇⁺, tropylium (B1234903) ion)
m/z 141 (C₁₀H₂₁⁺)
Expected Base Peak m/z 119

Disclaimer: The data in this table is predicted based on the fragmentation patterns of analogous aromatic esters and has not been experimentally confirmed for this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₈H₂₈O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the unambiguous identification of the compound.

Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular Formula C₁₈H₂₈O₂
Monoisotopic Mass 276.20893 u
[M+H]⁺ Adduct 277.21624 u
[M+Na]⁺ Adduct 299.19818 u

Disclaimer: The data in this table is calculated based on the elemental composition and has not been experimentally confirmed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly the presence of conjugated systems. The 4-methylbenzoate moiety in this compound contains a benzene ring conjugated with a carbonyl group, which is a chromophore that absorbs UV light.

Aromatic esters typically exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions. ucalgary.cahnue.edu.vn The intense π → π* transition is expected at a shorter wavelength, while the less intense n → π* transition occurs at a longer wavelength. ucalgary.ca For this compound, the absorption spectrum is expected to be very similar to that of other alkyl 4-methylbenzoates, as the 2-propylheptyl group is a non-conjugated alkyl chain and does not significantly influence the electronic transitions of the aromatic chromophore. researchgate.net

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent like hexane)

TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε)
π → π ~230-240High
n → π ~270-280Low

Disclaimer: The data in this table is predicted based on the known spectral properties of analogous aromatic esters and has not been experimentally confirmed for this compound.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, starting materials, or impurities, and for quantifying its purity.

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. researchgate.net this compound is a volatile compound suitable for GC analysis. Its retention time will be influenced by the column's stationary phase polarity, the temperature program, and the carrier gas flow rate. On a standard non-polar column, retention time generally increases with the boiling point and molecular weight of the analyte. nih.gov Therefore, this compound would have a significantly longer retention time than methyl, ethyl, or propyl 4-methylbenzoate under the same conditions. This technique is highly effective for assessing the purity of a sample by detecting the presence of more volatile starting materials or less volatile byproducts.

Predicted GC Retention Behavior of 4-Methylbenzoate Esters (on a non-polar column)

CompoundPredicted Relative Retention Time
Methyl 4-methylbenzoate Shortest
Ethyl 4-methylbenzoate Intermediate
Propyl 4-methylbenzoate Longer
This compound Longest

Disclaimer: This table illustrates the expected relative elution order. Absolute retention times are dependent on specific analytical conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase, making it suitable for both volatile and non-volatile substances. For the analysis of this compound, a reversed-phase HPLC method would be most common. oup.commn-net.com

In a reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention of the analyte is primarily driven by hydrophobic interactions. Due to the large, non-polar 2-propylheptyl group, this compound is expected to be strongly retained on a C18 column, requiring a mobile phase with a higher proportion of organic solvent for elution compared to its shorter-chain analogues. helixchrom.com Detection is typically achieved using a UV detector set to one of the absorption maxima of the chromophore. researchgate.net

Predicted Reversed-Phase HPLC Elution Order of 4-Methylbenzoate Esters

CompoundPredicted Relative Retention Time (on C18)
Methyl 4-methylbenzoate Shortest
Ethyl 4-methylbenzoate Intermediate
Propyl 4-methylbenzoate Longer
This compound Longest

Disclaimer: This table illustrates the expected relative elution order. Absolute retention times are dependent on specific analytical conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separationyoutube.com

Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic organic chemistry, providing a rapid, simple, and cost-effective method for monitoring the progress of reactions and assessing the composition of mixtures. In the synthesis of this compound, TLC is crucial for qualitatively tracking the conversion of starting materials to the final ester product.

The principle of TLC separation relies on the differential partitioning of compounds between a stationary phase and a mobile phase. utexas.edu For the analysis of this compound and its precursors, the standard stationary phase is silica (B1680970) gel (SiO₂), a highly polar material, coated onto a plate, often impregnated with a fluorescent indicator (F₂₅₄) to facilitate visualization under ultraviolet (UV) light. utexas.edumerckmillipore.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (such as ethyl acetate). The ratio of these solvents is optimized to achieve clear separation between the spots corresponding to the starting materials and the product. chegg.com

Reaction Monitoring

The synthesis of this compound, commonly achieved through the Fischer esterification of 4-Methylbenzoic acid and 2-Propylheptanol, can be effectively monitored using TLC. merckmillipore.comuomustansiriyah.edu.iq The process involves spotting a small aliquot of the initial reaction mixture onto the TLC plate's baseline. As the reaction proceeds, further aliquots are taken at regular time intervals and spotted alongside the initial sample.

The separation on the plate reveals the relative concentrations of the components over time.

Starting Materials: 4-Methylbenzoic acid is a highly polar compound due to its carboxylic acid group and will adhere strongly to the polar silica gel, resulting in a low Retention Factor (Rf) value (minimal travel up the plate). 2-Propylheptanol, being an alcohol, is also polar but generally less so than the carboxylic acid, and thus will have a slightly higher Rf value.

Product: The target ester, this compound, is significantly less polar than both starting materials. Consequently, it will travel further up the TLC plate with the mobile phase, exhibiting the highest Rf value of the three components.

A successful reaction is indicated on the developed TLC plate by the gradual disappearance of the spots corresponding to 4-Methylbenzoic acid and 2-Propylheptanol and the simultaneous appearance and intensification of the product spot at a higher Rf value. merckmillipore.com The reaction is considered complete when the starting material spots are no longer visible.

Preliminary Separation and Purity Assessment

TLC also serves as a preliminary tool to assess the purity of the crude product and to determine the optimal conditions for large-scale purification by column chromatography. magritek.com By observing the separation between the product spot and any remaining starting materials or byproducts, an appropriate solvent system can be selected for the column. A solvent system that provides a clear separation and an Rf value for the desired compound of approximately 0.3-0.4 is often ideal for preparative column chromatography.

The table below outlines the expected TLC behavior for the compounds involved in the synthesis of this compound.

Table 1: Representative TLC Data for the Synthesis of this compound

CompoundRoleStationary PhaseMobile Phase (v/v)Expected Rf Value (Approximate)Visualization Method
4-Methylbenzoic acidReactantSilica Gel 60 F₂₅₄Hexane (B92381) / Ethyl Acetate (B1210297) (4:1)0.15UV Light (254 nm)
2-PropylheptanolReactantSilica Gel 60 F₂₅₄Hexane / Ethyl Acetate (4:1)0.30Permanganate Stain
This compound Product Silica Gel 60 F₂₅₄ Hexane / Ethyl Acetate (4:1) 0.65 UV Light (254 nm)

Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, saturation of the TLC chamber, and the specific batch of silica gel plates.

Computational Chemistry and Theoretical Modeling of 2 Propylheptyl 4 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic characteristics of molecules.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For 2-Propylheptyl 4-methylbenzoate, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized molecular geometry). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key parameters that would be obtained from such calculations include bond lengths, bond angles, and dihedral angles. However, specific optimized geometry data for this compound is not currently published.

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Molecular Orbital Theory provides a description of the electronic structure of a molecule in terms of orbitals that are spread across the entire molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich 4-methylbenzoate ring, while the LUMO would also be associated with this aromatic system. The precise energy values and spatial distributions of these orbitals would require specific calculations that have not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe how the structure of a molecule evolves over time. For a flexible molecule like this compound, with its long alkyl chain, MD simulations would be essential to explore its various possible conformations and to understand how it interacts with other molecules, such as solvents or other chemical species. This information is critical for predicting its physical properties and behavior in different environments. At present, there are no published MD simulation studies focused on this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. The process involves calculating the shielding tensors for NMR or the vibrational modes for IR based on the optimized geometry of the molecule. While experimental spectroscopic data may exist for this compound, a direct comparison with theoretically predicted parameters from dedicated computational studies is not available in the literature.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational chemistry can also be used to model chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of high-energy transition states. This analysis is instrumental in optimizing synthetic procedures to improve yields and reduce byproducts. For the synthesis of this compound, which is typically formed through the esterification of 2-propylheptanol and 4-methylbenzoic acid, computational modeling could elucidate the reaction mechanism and identify key factors influencing the reaction rate and efficiency. Such detailed reaction pathway analyses for this specific ester have not been documented in scientific publications.

Applications of 2 Propylheptyl 4 Methylbenzoate in Advanced Materials Science

Integration into Polymer Matrices and Composite Materials

The interaction of 2-Propylheptyl 4-methylbenzoate with polymers is a primary area of its application, where it can be integrated either as a building block or as a performance-enhancing additive.

For a compound to act as a monomer, it must possess a polymerizable functional group. In its current form, this compound lacks a reactive site like a double bond that would allow it to participate in addition polymerization. However, its structural components are highly relevant in the synthesis of polymers when incorporated into a monomeric structure, such as an acrylate (B77674).

A closely related compound, 2-Propylheptyl Acrylate (2-PHA), serves as an excellent analogue to understand the potential role of the 2-propylheptyl group in polymer science. jamorin.comspecialchem.com 2-PHA is an acrylate monomer that readily forms homopolymers and copolymers. jamorin.comspecialchem.comspecialchem.comjamorin.comulprospector.com Copolymers of 2-PHA can be prepared with a wide array of other monomers, including acrylic acid and its esters, styrene, butadiene, and vinyl acetate (B1210297), among others. jamorin.comspecialchem.comulprospector.com

The key contributions of the 2-propylheptyl moiety, which would be conferred to a polymer chain, include:

Hydrophobicity: The large, branched alkyl group imparts significant water-repelling characteristics to the resulting polymer. jamorin.comspecialchem.comspecialchem.comulprospector.com

Weatherability: Polymers incorporating this group often exhibit enhanced resistance to degradation from environmental factors. jamorin.comspecialchem.comspecialchem.comulprospector.com

Chemical Resistance: The bulky side chain can protect the polymer backbone from chemical attack. jamorin.comspecialchem.comspecialchem.comulprospector.com

Adhesion: It can improve the adhesive properties of the polymer formulation. jamorin.comspecialchem.comspecialchem.comulprospector.com

Therefore, while this compound is not a monomer itself, a hypothetical monomer derived from it (e.g., by introducing a vinyl or acrylate group to the benzoate (B1203000) ring) would be expected to introduce these valuable properties into a polymer system.

A significant application for alkyl benzoates is their use as plasticizers, particularly in polyvinyl chloride (PVC) formulations. google.com Plasticizers are additives that increase the flexibility and durability of a material. 2-Propylheptyl benzoate, a very close relative of the subject compound, has been specifically identified as a plasticizer for plastics like PVC. google.com

In the production of plasticized PVC, esters are often added to the polymer matrix. google.com While long-chain phthalates like diisononyl phthalate (B1215562) (DINP) and diisodecyl phthalate (DIDP) are common, there is a continuous search for new plasticizers with improved properties. google.com Mixtures containing 2-propylheptyl benzoate have been developed as novel plasticizers to achieve equivalent or improved low-temperature flexibility and to maintain low viscosity in plastisols. google.com The synthesis of these benzoates can be achieved through the esterification of benzoic acid with the corresponding alcohol, such as 2-propylheptanol. google.com

The performance of this compound as a plasticizer can be compared to other branched C10 alkyl benzoates, such as isodecyl benzoate. Isodecyl benzoate is recognized as a low-viscosity, high-solvating plasticizer compatible with PVC. specialchem.com It is used to enhance flexibility and film formation in various industrial applications. The branched nature of the alkyl chain in both 2-propylheptyl benzoate and isodecyl benzoate is crucial, as slight structural changes in the plasticizer molecule can cause significant changes in its interaction with the polymer chains and, consequently, its performance characteristics. google.com

CompoundPrimary RoleKey Properties in Polymer FormulationsRelevant Polymer
2-Propylheptyl BenzoatePlasticizerImproves low-temperature flexibility; provides low plastisol viscosity. google.comPVC google.com
Isodecyl BenzoatePlasticizerLow viscosity, high-solvating, enhances film formation. specialchem.comPVC specialchem.com
C12-15 Alkyl BenzoateEmollient, SolventLightweight, non-greasy feel, enhances spreadability. commonshare.comatamanchemicals.comCosmetic Formulations commonshare.com

Contributions to Liquid Crystalline Systems

The molecular shape of this compound, combining a rigid aromatic core with a flexible, bulky alkyl chain, suggests its potential utility in the field of liquid crystals.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. ceon.rs Molecules that can form these phases are known as mesogens. A common molecular template for a mesogen consists of a rigid core, often composed of aromatic rings, and one or more flexible alkyl chains. ceon.rs Alkyl benzoates fit this template perfectly.

Research into various alkyl and phenyl alkyl benzoates has confirmed their capacity to form liquid crystalline phases (mesophases). tandfonline.comtandfonline.com The specific type of mesophase (e.g., nematic, smectic) and the temperatures at which these phases occur are highly dependent on the molecule's precise structure. ceon.rs The presence of the benzoate ester group provides a degree of polarity and rigidity, while the alkyl chain introduces flexibility. ceon.rs Studies on p-n-alkyl benzoic acids demonstrate that as the length of the alkyl chain increases, it systematically influences properties like the nematic-to-isotropic transition temperature. ceon.rs

For this compound, the rigid 4-methylbenzoate core and the flexible 2-propylheptyl tail are the key components that could give rise to mesogenic behavior.

The relationship between a molecule's structure and its resulting liquid crystalline properties is a fundamental concept in materials science. rsc.org Systematic modifications to a molecule can be used to engineer desired mesophase behaviors. rsc.org

Key structural features of this compound and their likely influence on its properties include:

Branched Alkyl Chain: Unlike a straight alkyl chain, the branched 2-propylheptyl group is bulkier. This branching can disrupt the molecular packing, which tends to lower the melting point and may favor the formation of less-ordered mesophases (like nematic) over more-ordered ones (like smectic).

Methyl Group on the Ring: The methyl group at the 4-position of the benzoate ring adds to the molecule's width and affects its electronic properties. This substitution can alter the intermolecular forces and influence the stability and temperature range of any potential liquid crystal phases.

Ester Linkage: The central ester group (COO) is a critical part of the rigid core, contributing to the molecule's polarizability and dipole moment, which are crucial for the anisotropic interactions that lead to liquid crystal formation.

Structural FeatureExpected Influence on Material Properties
2-Propylheptyl Group (Branched Chain)Increases hydrophobicity; lowers melting point; may disrupt highly ordered crystalline or liquid crystalline phases.
4-Methylbenzoate Group (Substituted Ring)Forms a rigid core essential for mesogenic behavior; the methyl group modifies intermolecular spacing and electronic character.
Ester Linkage (-COO-)Provides polarity and rigidity to the molecular core; key for establishing the anisotropic interactions required for liquid crystal phases.

Role in Specialty Chemical Formulations for Industrial Applications (e.g., Microspheric Ionomers)

Beyond its role in bulk polymers, this compound and related alkyl benzoates serve as key components in various specialty chemical formulations. Their function is often as a solvent, carrier, or emollient, leveraging their unique combination of a non-polar alkyl chain and a semi-polar aromatic ester.

Other related alkyl benzoates are widely used in personal care and cosmetic formulations. For instance, C12-15 alkyl benzoate is a common emollient that provides a light, non-greasy feel to skin care products and sunscreens. commonshare.comatamanchemicals.com It also functions as an effective solvent for other ingredients, such as UV filters in sunscreens. atamanchemicals.com These applications highlight the versatility of the alkyl benzoate chemical class. Given its similar structure, this compound could potentially be used in applications requiring a stable, hydrophobic solvent or emollient with specific tactile properties. Alkyl benzoates are generally valued for their function as skin-conditioning agents, solvents, and plasticizers in these contexts. cir-safety.org

Environmental Degradation and Biotransformation of 2 Propylheptyl 4 Methylbenzoate

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Propylheptyl 4-methylbenzoate, the key abiotic degradation pathways are photodegradation, hydrolysis, and chemical oxidation.

Photodegradation Mechanisms and Kinetics

Direct photodegradation of this compound is anticipated to be initiated by the absorption of ultraviolet (UV) radiation by the 4-methylbenzoate portion of the molecule. The benzene (B151609) ring is the primary chromophore, and its excitation can lead to a variety of reactions, including photo-oxidation and bond cleavage. The presence of the methyl group on the aromatic ring can influence the rate and mechanism of these reactions.

Indirect photodegradation is also a significant pathway in the environment. This process involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated in sunlit waters. These highly reactive species can attack both the aromatic ring and the alkyl chain of the ester. The reaction with hydroxyl radicals is often a major route for the degradation of organic pollutants in the aquatic environment.

Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the photodegradation kinetics of aromatic pollutants. nih.gov These models correlate the chemical structure of a compound with its reactivity. For this compound, such models would consider parameters like the molar absorption coefficient and quantum yield to predict its rate of photodegradation. nih.gov Studies on other aromatic esters, such as phthalates, have shown that photolysis contributes significantly to their total abiotic degradation, with half-lives varying depending on the specific structure and environmental conditions. nih.gov For instance, the photolysis rate of di-isononyl phthalate (B1215562) (DINP) is comparable to its biodegradation rate under certain pH conditions. nih.gov

Table 1: Predicted Photodegradation Parameters for Structurally Similar Compounds

ParameterPredicted Value/BehaviorInfluencing Factors
Primary Photodegradation Initiated by UV absorption by the 4-methylbenzoate moiety.Wavelength and intensity of sunlight, presence of sensitizers.
Indirect Photodegradation Reaction with hydroxyl radicals (•OH) and other ROS.Concentration of ROS, water chemistry (pH, dissolved organic matter).
Estimated Half-life Varies depending on environmental conditions; likely to be in the order of days to weeks in sunlit surface waters.Latitude, season, water clarity.

Hydrolysis and Chemical Oxidation in Aqueous Systems

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 4-methylbenzoic acid and 2-propylheptanol. cir-safety.orgrsc.org This reaction can be catalyzed by acids or bases. rsc.orgchemrxiv.org In the environment, hydrolysis rates are influenced by pH and temperature. mdpi.com

Acid-catalyzed hydrolysis is the reverse of esterification and is typically slow under environmental conditions. rsc.orgchemrxiv.org

Base-catalyzed hydrolysis (saponification) is generally faster and irreversible, leading to the formation of the carboxylate salt (4-methylbenzoate) and the alcohol. researchgate.net

The rate of hydrolysis is also affected by the structure of the ester. The bulky 2-propylheptyl group may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to esters with smaller alkyl chains. mdpi.comethz.ch Studies on other long-chain alkyl esters have shown that the length and branching of the alkyl chain can impact the rate of hydrolysis. nih.gov

Chemical Oxidation: In addition to photodegradation, chemical oxidation by strong oxidizing agents can contribute to the degradation of this compound. The aromatic ring, despite its general stability, can be oxidized, and the alkyl side chains are particularly susceptible to oxidation, which can lead to the formation of benzoic acid derivatives. mpob.gov.my Industrial processes for the oxidation of alkylbenzenes to benzoic acids often utilize strong oxidants and catalysts. researchgate.net In the natural environment, while such strong oxidants are not typically present at high concentrations, reactions with species like ozone or other oxidants in atmospheric water droplets could play a role in its transformation. cir-safety.orgethz.ch

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, is a crucial process for the removal of organic pollutants from the environment. It is mediated by microorganisms that utilize the compound as a source of carbon and energy. The biodegradation of this compound is expected to proceed via the initial hydrolysis of the ester bond, followed by the separate degradation of the resulting alcohol and carboxylic acid.

Aerobic Biodegradation Pathways and Microbial Consortia

Under aerobic conditions, the biodegradation of this compound is initiated by esterases, enzymes that catalyze the hydrolysis of the ester bond. nih.gov This initial step yields 4-methylbenzoic acid and 2-propylheptanol.

Degradation of 2-Propylheptanol: The resulting 2-propylheptanol, a branched long-chain alcohol, is expected to be degraded by microorganisms capable of utilizing alkanes and alcohols. The degradation of branched-chain alkanes can be more complex than that of linear alkanes, sometimes requiring specific enzymatic pathways. nih.gov Methyl branching, in particular, can increase the resistance of hydrocarbons to microbial attack. researchgate.net

Degradation of 4-Methylbenzoic Acid: The 4-methylbenzoic acid can be degraded through several aerobic pathways. A common route involves the oxidation of the methyl group to a carboxyl group, forming terephthalic acid, which is then further metabolized. csic.es Alternatively, the aromatic ring can be hydroxylated to form catechols, which are then cleaved by dioxygenases. nih.govresearchgate.netnih.gov

Role of Microbial Consortia: The complete mineralization of a complex molecule like this compound often requires the synergistic action of a microbial consortium. wikipedia.orgresearchgate.net Different microbial species within the consortium can specialize in degrading different parts of the molecule or its metabolites. For instance, some bacteria may be efficient at hydrolyzing the ester, while others are specialized in degrading the aromatic ring or the branched alkyl chain.

Table 2: Key Enzymes and Intermediates in the Aerobic Biodegradation of this compound

Initial SubstrateKey Enzyme(s)Primary Intermediate(s)Subsequent Degradation
This compound Esterases/Lipases4-Methylbenzoic acid and 2-PropylheptanolDegradation of individual components
4-Methylbenzoic acid Monooxygenases, DioxygenasesCatechols, Terephthalic acidRing cleavage and entry into central metabolism
2-Propylheptanol Alcohol dehydrogenases, Monooxygenases2-Propylheptanoic acid, smaller chain fatty acidsBeta-oxidation

Anaerobic Biodegradation Pathways via Specific Benzoyl-CoA Pathways (e.g., for 4-methylbenzoate)

In the absence of oxygen, the anaerobic biodegradation of this compound would also likely begin with the hydrolysis of the ester bond. The subsequent degradation of 4-methylbenzoic acid under anaerobic conditions has been studied in detail, particularly in denitrifying bacteria. researchgate.netepa.gov

This degradation proceeds via a specific 4-methylbenzoyl-CoA pathway , which is analogous to the well-characterized benzoyl-CoA pathway for benzoate (B1203000) degradation. researchgate.netepa.govnih.gov The key steps are:

Activation: 4-methylbenzoate is activated to its coenzyme A (CoA) thioester, 4-methylbenzoyl-CoA. researchgate.net

Reductive Dearomatization: The aromatic ring of 4-methylbenzoyl-CoA is reduced by a specific reductase, which is distinct from the benzoyl-CoA reductase used for benzoate. researchgate.net This step requires energy in the form of ATP.

Ring Cleavage and β-oxidation-like Reactions: The resulting cyclic diene undergoes a series of reactions, including ring cleavage and β-oxidation-like steps, to ultimately yield central metabolites that can enter the tricarboxylic acid (TCA) cycle. nih.gov

The degradation of the 2-propylheptanol moiety under anaerobic conditions is less well-documented but is expected to proceed through pathways similar to those for other long-chain alcohols, potentially involving oxidation to the corresponding carboxylic acid followed by β-oxidation. The branched nature of the alcohol could influence the rate and pathway of its anaerobic degradation. researchgate.net

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, transport, and persistence of chemicals in the environment. mdpi.comresearchgate.net These models integrate the physicochemical properties of a chemical with the characteristics of different environmental compartments (air, water, soil, sediment) to estimate its likely environmental concentrations and residence times. researchgate.net

For this compound, key properties influencing its environmental fate include:

Vapor Pressure: Determines its partitioning between the atmosphere and condensed phases.

Water Solubility: Affects its concentration in aquatic systems and its mobility in soil.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into organic matter and bioaccumulate in organisms.

Degradation Rates (Abiotic and Biotic): Determine its persistence in different environmental compartments.

Due to its long alkyl chain, this compound is expected to have a high Kow, suggesting a tendency to sorb to organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms. Its relatively low water solubility would limit its mobility in aqueous environments.

Persistence Assessment: The persistence of this compound in the environment will be a function of the rates of all relevant degradation processes.

In sunlit surface waters, photodegradation is likely to be a significant removal mechanism.

In biologically active environments like soil and sediment, biodegradation will be the primary determinant of its persistence. The rate of biodegradation will be influenced by factors such as the presence of adapted microbial communities, temperature, pH, and nutrient availability.

The branched structure of the 2-propylheptyl group and the stability of the aromatic ring may contribute to a longer environmental half-life compared to simpler esters. nih.govresearchgate.net Studies on perfluoroalkyl substances (PFAS) have shown that long-chain compounds tend to be more persistent.

Formation of Degradation Products and Their Environmental Implications

The environmental fate of this compound is primarily dictated by microbial activity, which leads to its breakdown into various degradation products. The initial and most critical step in its biotransformation is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by non-specific esterases, which are ubiquitous in the environment and found in a wide range of microorganisms. This cleavage yields two primary metabolites: 4-methylbenzoic acid and 2-propylheptanol. The subsequent degradation of these two compounds follows distinct metabolic pathways, ultimately leading to their mineralization.

The hydrolysis of the parent ester can be represented as follows:

This compound + H₂O → 4-Methylbenzoic acid + 2-Propylheptanol

Following this initial cleavage, the resulting aromatic acid and branched alcohol are further degraded by microbial communities.

Degradation of 4-Methylbenzoic Acid (p-Toluic Acid)

4-Methylbenzoic acid, also known as p-toluic acid, is a key intermediate in the degradation pathway. Its fate in the environment has been the subject of various studies. Under aerobic conditions, the degradation is typically initiated by the oxidation of the methyl group, a reaction catalyzed by monooxygenases. This leads to the formation of 4-carboxybenzyl alcohol, which is further oxidized to 4-carboxybenzaldehyde and then to terephthalic acid. Alternatively, dioxygenase enzymes can attack the aromatic ring, leading to the formation of a diol, which subsequently undergoes ring cleavage.

Under anaerobic conditions, the degradation of 4-methylbenzoate proceeds via a specific 4-methylbenzoyl-CoA pathway. This involves the activation of the carboxyl group to a thioester, followed by the reduction of the aromatic ring. Subsequent ring cleavage and β-oxidation lead to the breakdown of the carbon skeleton.

Degradation of 2-Propylheptanol

The biotransformation of the branched-chain alcohol, 2-propylheptanol, is expected to proceed through pathways known for the degradation of branched alkanes. The terminal alcohol group is readily oxidized to the corresponding aldehyde and then to a carboxylic acid, 2-propylheptanoic acid. The degradation of this branched-chain fatty acid is more complex than that of linear fatty acids due to the presence of alkyl branches, which can hinder the β-oxidation process.

Microorganisms have evolved specific enzymatic machinery to handle such branched structures. The degradation likely involves a combination of α-oxidation and β-oxidation cycles to systematically shorten the carbon chain. The presence of the propyl group at the C2 position necessitates these alternative oxidative pathways for complete mineralization.

The following interactive data table summarizes the key degradation products of this compound and the types of reactions involved in their formation.

Compound Formation Reaction Reaction Type
4-Methylbenzoic acidHydrolysis of this compoundEnzymatic Hydrolysis
2-PropylheptanolHydrolysis of this compoundEnzymatic Hydrolysis
4-Carboxybenzyl alcoholOxidation of the methyl group of 4-methylbenzoic acidAerobic Oxidation
4-CarboxybenzaldehydeOxidation of 4-carboxybenzyl alcoholAerobic Oxidation
Terephthalic acidOxidation of 4-carboxybenzaldehydeAerobic Oxidation
4-Methylbenzoyl-CoAActivation of 4-methylbenzoic acidAnaerobic Activation
2-Propylheptanoic acidOxidation of 2-propylheptanolAerobic Oxidation

Environmental Implications of Degradation Products

The environmental impact of this compound is closely linked to the ecotoxicity and persistence of its degradation products. While the parent compound is a larger, more lipophilic molecule, its breakdown into smaller, more water-soluble compounds alters its environmental behavior and potential biological effects.

4-Methylbenzoic Acid: This compound is known to be harmful to aquatic life. Safety data sheets indicate its potential to cause long-term adverse effects in the aquatic environment. However, it is also recognized as being readily biodegradable, which limits its persistence in soil and water.

2-Propylheptanol: This branched C10 alcohol is also classified as harmful to aquatic life with long-lasting effects. nih.gov It can cause skin and eye irritation. nih.govbasf.com The biodegradability of branched alcohols can be slower than that of their linear counterparts, which may lead to a greater potential for accumulation and localized toxicity in the event of a significant release. exxonmobilchemical.com However, studies on similar branched alcohol ethoxylates have shown a high level of biodegradability. exxonmobilchemical.comresearchgate.net

The following interactive data table outlines the potential environmental implications of the key compounds in the degradation pathway of this compound.

Compound Potential Environmental Implication Supporting Evidence
This compoundAs a cosmetic ester, it is expected to be biodegradable. acme-hardesty.comUsed in personal care products with a trend towards sustainable ingredients. acme-hardesty.comambujasolvex.com
4-Methylbenzoic acidHarmful to aquatic life. Safety data indicates aquatic toxicity. Readily biodegradable.
2-PropylheptanolHarmful to aquatic life with long-lasting effects; skin and eye irritant. nih.govbasf.comClassified as hazardous to the aquatic environment. nih.gov Studies on similar branched alcohols indicate potential for persistence but also biodegradability. exxonmobilchemical.comresearchgate.net

Analytical Method Development for Environmental and Industrial Monitoring of 2 Propylheptyl 4 Methylbenzoate

Sample Preparation Techniques for Complex Environmental and Industrial Matrices

The primary objective of sample preparation is to extract 2-Propylheptyl 4-methylbenzoate from the matrix, concentrate it, and remove interfering substances prior to instrumental analysis. Given the anticipated lipophilic nature of this ester, common techniques would include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For aqueous samples, such as industrial effluent, LLE with a non-polar solvent like dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate (B1210297) would be effective. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase and adding salt to increase the partitioning of the analyte into the organic solvent.

Solid-phase extraction offers a more controlled and often more efficient alternative to LLE, minimizing solvent consumption. For a compound like this compound, a reverse-phase sorbent such as C18 would be suitable. The sample would be loaded onto the cartridge, followed by washing with a polar solvent to remove hydrophilic interferences, and subsequent elution of the target analyte with a less polar or non-polar solvent.

Table 1: Comparison of Sample Preparation Techniques for this compound

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquid phasesPartitioning between a solid and a liquid phase
Typical Solvents Dichloromethane, Hexane, Ethyl AcetateMethanol, Acetonitrile (B52724), Water
Advantages Simple, well-establishedHigh recovery, high enrichment factor, low solvent usage, potential for automation
Disadvantages Large solvent volumes, can be labor-intensive, emulsion formationHigher cost of consumables, method development can be more complex
Applicability Aqueous samplesAqueous and organic samples, gas-phase samples (with appropriate sorbent)

Advanced Chromatographic-Mass Spectrometric Coupling for Trace Analysis

For the trace analysis of this compound, the coupling of chromatographic separation with mass spectrometric detection is indispensable, providing the necessary selectivity and sensitivity.

Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The use of a tandem mass spectrometer (MS/MS) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for complex matrices. A non-polar or mid-polar capillary column, such as a 5% phenyl methyl siloxane column, would likely provide good chromatographic resolution. nih.gov The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection and quantification of the target analyte, even in the presence of co-eluting interfering compounds.

Table 2: Hypothetical GC-MS/MS Parameters for the Analysis of this compound

ParameterSetting
GC Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program 80 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined from the mass spectrum of the parent molecule
Product Ions (m/z) To be determined from fragmentation studies
Collision Energy Optimized for each transition

While the parent compound is likely amenable to GC-MS, its potential polar metabolites, which may be formed through biotic or abiotic degradation processes in the environment, would be better suited for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These metabolites could include hydroxylated or carboxylated derivatives. LC-MS/MS is a powerful tool for the analysis of such polar, non-volatile compounds in aqueous samples. mdpi.com A C18 column is commonly used for the separation of a wide range of organic molecules. nih.gov The use of electrospray ionization (ESI) in either positive or negative mode would depend on the specific chemical nature of the metabolites.

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of Polar Metabolites of this compound

ParameterSetting
LC Column C18, 100 mm x 2.1 mm ID, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive/Negative Switching
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Specific to each metabolite
Product Ions (m/z) Specific to each metabolite

Development of Quantitative Analytical Methods and Quality Assurance for Environmental Assessment

A validated quantitative method is essential for the accurate assessment of environmental concentrations of this compound. This involves the use of a calibration curve prepared from certified reference standards. The use of an internal standard, a compound with similar chemical properties but not present in the samples, is highly recommended to correct for variations in sample preparation and instrument response.

Method validation should be performed according to international guidelines and typically includes the evaluation of the following parameters:

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments in different matrices.

Precision: The degree of agreement among repeated measurements, expressed as relative standard deviation (RSD).

Matrix Effects: The influence of co-extracted compounds from the sample matrix on the analyte's ionization and detection.

Speciation Analysis in Complex Environmental Samples

Speciation analysis refers to the analytical activity of identifying and/or measuring the quantities of one or more individual chemical species in a sample. In the context of this compound, speciation analysis would be critical for understanding its environmental fate and transport. This would involve the separate quantification of the parent compound and its various degradation products or metabolites.

The chromatographic methods described (GC-MS/MS and LC-MS/MS) are inherently capable of speciation, as they separate different chemical compounds before detection. nih.gov For instance, an environmental sample might contain the parent ester, as well as 4-methylbenzoic acid and 2-propylheptanol, its hydrolysis products. A comprehensive analytical method would be able to resolve and quantify each of these species, providing a more complete picture of the contamination and its potential transformation pathways in the environment.

Structure Activity Relationship Sar Studies for Material Performance and Environmental Interactions

Correlation of Molecular Structure with Polymer Compatibility and Performance

The 4-methyl group on the benzoate (B1203000) ring slightly increases the electron-donating nature of the aromatic ring, which can influence the electronic interactions with the polymer. However, the dominant factor for compatibility is the balance between the polar ester group and the non-polar hydrocarbon portions. In general, for plasticizers to be effective, they must be able to disrupt the polymer-polymer interactions, thereby increasing the free volume and flexibility of the material.

Table 1: Influence of Structural Features on Polymer Compatibility
Structural FeatureInfluence on Polymer CompatibilityRationale
Ester GroupPositiveProvides polarity for interaction with polar polymer chains.
Aromatic RingPositiveContributes to miscibility through potential π-π interactions and polarity.
Alkyl Chain LengthNegative (with increasing length)Longer non-polar chains decrease miscibility with polar polymers like PVC. mcmaster.caresearchgate.net
Alkyl Chain BranchingCan improve plasticizing efficiency at equivalent molecular weight.Branching can hinder crystallization and maintain flexibility at low temperatures.

Influence of Alkyl Chain Branching and Length on Material Properties

The length and branching of the alkyl chain of a plasticizer have a profound effect on the final properties of the plasticized material. For 2-Propylheptyl 4-methylbenzoate, the C10 branched alkyl chain (2-propylheptyl) is a key determinant of its performance.

Alkyl Chain Length:

Plasticizing Efficiency: Generally, increasing the alkyl chain length in a series of esters enhances plasticizing efficiency, as measured by the reduction in the glass transition temperature (Tg) of the polymer blend. nih.govnih.gov Longer chains are more effective at separating the polymer chains, thus increasing flexibility. However, this effect has its limits, as excessively long chains can lead to decreased compatibility and even an anti-plasticizing effect. researchgate.net

Mechanical Properties: As the alkyl chain length increases, there is often a decrease in the Young's modulus and an increase in the elongation at break, indicating a more flexible material. researchgate.net

Alkyl Chain Branching:

Low-Temperature Performance: Branching in the alkyl chain, such as the 2-propylheptyl group, is particularly beneficial for low-temperature flexibility. The branching disrupts the regular packing of the plasticizer molecules, preventing them from crystallizing at low temperatures and thus maintaining the flexibility of the polymer.

Plasticizing Efficiency: At a similar molecular weight, a branched alkyl chain can sometimes offer better plasticizing efficiency than a linear one. acs.org However, some studies have shown that branching has little effect on the Tg reduction efficiency compared to a linear isomer of the same length. nih.gov

Migration Resistance: Branching can also influence the migration rate of the plasticizer out of the polymer matrix. The more complex structure of a branched molecule can lead to a lower diffusion coefficient, resulting in better permanence.

Table 2: Effect of Alkyl Chain Structure on Material Properties
PropertyEffect of Increasing Linear Alkyl Chain LengthEffect of Alkyl Chain Branching
Glass Transition Temperature (Tg)Decreases (improved plasticization). nih.govCan improve low-temperature performance; effect on Tg reduction varies. nih.govacs.org
Flexibility (Elongation at Break)Increases. researchgate.netGenerally improves flexibility.
Hardness (Young's Modulus)Decreases. researchgate.netGenerally decreases hardness.
Migration RateDecreases with increasing molecular size. mcmaster.caCan decrease due to increased steric hindrance.

Structure-Biodegradability Relationships and Molecular Design for Enhanced Environmental Fate

The environmental fate of this compound is largely determined by its biodegradability, which is highly dependent on its molecular structure. nih.gov The presence of ester linkages makes it susceptible to enzymatic hydrolysis, which is often the initial step in the biodegradation process. nih.govresearchgate.net

Influence of the Alkyl Chain:

Branching: Significant branching in the alkyl chain, particularly at the carbon adjacent to the ester group, can hinder enzymatic attack and slow down the rate of biodegradation. nih.gov Linear alkyl chains are generally more readily biodegradable than their branched counterparts. For instance, studies on maleate (B1232345) diesters have shown that those with unbranched side chains are hydrolyzed at acceptable rates, while the branched di(2-ethylhexyl) maleate shows almost no degradation. nih.gov

Length: The length of the alkyl chain also plays a role. While longer chains can sometimes lead to reduced water solubility, which can limit bioavailability, the primary determinant for the initial stages of degradation is often the accessibility of the ester bond. nih.gov For some classes of compounds, biodegradation is affected by an alkyl chain length of at least 10 carbon atoms. rsc.org

Influence of the Aromatic Ring:

The aromatic ring is generally more resistant to microbial degradation than the alkyl chain. The initial step is often the hydrolysis of the ester bond, releasing the alcohol (2-propylheptanol) and the aromatic acid (4-methylbenzoic acid). The subsequent degradation of the aromatic ring can be a rate-limiting step.

Designing for enhanced environmental fate involves creating molecules that can be readily broken down by microorganisms. This often means favoring linear over branched alkyl chains and ensuring that the degradation products are non-toxic and can be further mineralized. nih.gov While the branched structure of this compound is beneficial for its performance as a plasticizer, it may present a challenge for rapid biodegradation. nih.gov

Table 3: Structural Influences on Biodegradability of Benzoate Esters
Structural FeatureInfluence on BiodegradabilityReasoning
Ester BondSusceptible to degradationPrimary site for enzymatic hydrolysis. researchgate.net
Linear Alkyl ChainMore readily biodegradableLess steric hindrance for enzymatic attack compared to branched chains. nih.gov
Branched Alkyl ChainLess readily biodegradableSteric hindrance can inhibit enzymatic hydrolysis. nih.gov
Aromatic RingMore resistant to degradationRequires specific enzymatic pathways for ring cleavage.

Future Research Directions and Emerging Methodologies for 2 Propylheptyl 4 Methylbenzoate

Exploration of Novel Catalytic Systems for Sustainable Synthesis Pathways

The synthesis of 2-Propylheptyl 4-methylbenzoate, which is anticipated to proceed via the esterification of 4-methylbenzoic acid and 2-propylheptanol, can be significantly enhanced by moving beyond traditional acid catalysts like sulfuric acid. Future research should focus on developing and optimizing novel catalytic systems that are not only efficient but also align with the principles of sustainable chemistry.

Biocatalysis: The use of enzymes, particularly immobilized lipases such as Novozym® 435, presents a highly promising green alternative. nih.gov Lipase-catalyzed esterification offers high selectivity, operates under mild reaction conditions (moderate temperatures and atmospheric pressure), and reduces the formation of by-products. researchgate.netbenthamdirect.com Research efforts should be directed towards optimizing reaction parameters like temperature, substrate molar ratio, and enzyme loading for the synthesis of this specific branched-chain ester, potentially in a solvent-free medium to further enhance its green credentials. nih.gov

Heterogeneous Catalysts: Solid acid catalysts offer a sustainable alternative to homogeneous catalysts by simplifying product separation and enabling catalyst recycling. mdpi.com Promising candidates for the synthesis of this compound include ion-exchange resins, zeolites, and metal oxides. mdpi.com Recent advancements in bimetallic oxide clusters, such as those containing rhodium and ruthenium, have shown exceptional activity in C-H bond activation for ester production using molecular oxygen as the sole oxidant, a pathway that generates water as the only byproduct. labmanager.com Investigating these advanced materials could lead to highly efficient and atom-economical synthetic routes.

Dual-Function Catalysts: The development of catalysts that also facilitate the removal of water, a byproduct of esterification, can drive the reaction equilibrium towards higher product yields. wikipedia.org This can be achieved through dual-functional membranes that combine catalytic activity with selective separation, enhancing process efficiency and reducing energy consumption. mdpi.com

A comparative analysis of potential catalytic systems is presented in the table below.

Catalytic SystemAdvantagesResearch Focus for this compound
Immobilized Lipases High selectivity, mild conditions, biodegradable catalyst, reduced byproducts. researchgate.netbenthamdirect.comOptimization of enzyme loading, temperature, and substrate ratio in a solvent-free system. nih.gov
Heterogeneous Catalysts Ease of separation, reusability, reduced waste. mdpi.comScreening of various solid acids (resins, zeolites) for optimal activity and stability.
Bimetallic Oxide Clusters High reactivity, use of O2 as a green oxidant. labmanager.comSynthesis and testing of novel bimetallic clusters for direct esterification.
Dual-Function Catalysts In-situ water removal, equilibrium shift towards product formation. mdpi.comwikipedia.orgDevelopment of catalytic membranes for this specific esterification reaction.

Advanced In-Situ and Hyphenated Characterization Techniques

To gain a deeper understanding of the synthesis of this compound and to ensure the purity of the final product, advanced analytical techniques are indispensable.

In-Situ Monitoring: Real-time monitoring of the esterification reaction can provide valuable kinetic data and insights into the reaction mechanism. Techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be employed to track the consumption of reactants (disappearance of the carboxylic acid O-H band) and the formation of the ester product (appearance of the ester C=O band) over time. researchgate.net This allows for precise determination of reaction endpoints and optimization of reaction conditions.

Hyphenated Techniques: For the detailed analysis of the reaction mixture and the final product, hyphenated analytical methods are essential. chemijournal.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. researchgate.netnumberanalytics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. ajpaonline.com It would be instrumental in confirming the identity of the this compound product, as well as detecting any volatile impurities or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for the analysis of less volatile or thermally sensitive compounds. slideshare.net This technique would be crucial for purity assessment and could be coupled with other detectors like UV for comprehensive analysis. ajpaonline.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This advanced technique provides detailed structural information of the separated compounds, which would be invaluable for the unambiguous structural elucidation of this compound and any potential isomers or related impurities. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity

Property Prediction: ML models, trained on large datasets of known molecules, can predict a wide range of physicochemical properties for this compound before it is even synthesized. These properties can include boiling point, vapor pressure, solubility, and viscosity, which are crucial for determining its potential applications.

Adherence to Green Chemistry Principles in Synthetic and Application Research

The development of this compound should be guided by the 12 Principles of Green Chemistry to ensure its sustainability. acs.orgepa.gov

Waste Prevention: The synthesis should be designed to minimize waste, for instance, by using highly selective catalysts. epa.gov

Atom Economy: The chosen synthetic route should maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: The synthesis should aim to use and generate substances with minimal toxicity. epa.gov

Designing Safer Chemicals: The potential toxicological profile of this compound should be considered to ensure it is designed to be effective yet safe. epa.gov

Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided. Ideally, the synthesis would be performed in a solvent-free system or in a green solvent like acetonitrile (B52724). jove.comnih.gov

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov

Use of Renewable Feedstocks: Future research could explore the production of the precursors, 2-propylheptanol and 4-methylbenzoic acid, from renewable biological sources. epa.gov

Reduce Derivatives: The synthetic pathway should avoid unnecessary protection and deprotection steps to reduce reagent use and waste generation. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org

Design for Degradation: The environmental fate of this compound should be investigated to ensure it degrades into innocuous products after its intended use. epa.gov

Real-time Analysis for Pollution Prevention: In-situ monitoring techniques should be employed to prevent the formation of byproducts and ensure reaction completion. epa.gov

Inherently Safer Chemistry for Accident Prevention: The chemicals and processes involved should be chosen to minimize the risk of accidents like explosions or fires. epa.gov

By integrating these principles, the research and potential future applications of this compound can be pursued in an environmentally responsible and sustainable manner.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-propylheptyl 4-methylbenzoate in laboratory settings?

  • Methodology : Synthesis typically involves esterification of 4-methylbenzoic acid with 2-propylheptanol under acid catalysis (e.g., sulfuric acid). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is recommended .
  • Data Quality Control : Ensure reaction conditions (temperature, stoichiometry) are optimized to minimize side products. Cross-validate spectral data with computational tools (e.g., density functional theory for NMR chemical shift predictions).

Q. How can researchers distinguish this compound from structurally similar phthalate derivatives in environmental samples?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective identification. Key diagnostic ions for this compound include m/z 163 (4-methylbenzoate fragment) and m/z 127 (alkyl chain fragment). Co-eluting metabolites (e.g., DPHP) require orthogonal separation techniques, such as ion mobility spectrometry, to resolve ambiguities .
  • Table: Key MS/MS Fragments

CompoundPrecursor Ion (m/z)Diagnostic Fragments (m/z)
This compound327163, 127
DPHP (bis(2-propylheptyl) phthalate)419149, 167

Q. What analytical techniques are suitable for quantifying trace levels of this compound in environmental matrices?

  • Methodology : Solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS is preferred. For complex matrices (e.g., soil or biological fluids), include a derivatization step (e.g., silylation) to enhance volatility or ionization efficiency. Quantify using isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do substrate concentration and co-factors influence the enzymatic degradation kinetics of this compound?

  • Methodology : Conduct steady-state kinetic assays using purified esterases or cytochrome P450 enzymes. Monitor reaction rates via UV-Vis spectroscopy (e.g., NADPH depletion for oxidative metabolism). For 4-methylbenzoate derivatives, biphasic kinetics are often observed due to substrate inhibition at high concentrations. Use double-reciprocal plots (Lineweaver-Burk) to derive KM and kcat values .
  • Table: Kinetic Parameters for 4-Methylbenzoate Derivatives

Substrate Concentration (μM)KM (μM)kcat (s⁻¹)
20–10014–306.3–8.2

Q. What crystallographic strategies resolve anisotropic displacement ambiguities in this compound derivatives?

  • Methodology : Employ SHELXL for refinement with anisotropic displacement parameters (ADPs). For disordered alkyl chains, use restraints (e.g., SIMU/DELU) to model thermal motion. Validate packing interactions via Hirshfeld surface analysis (e.g., CrystalExplorer) to identify dominant intermolecular forces (e.g., C–H···π interactions) .

Q. How can physiologically based pharmacokinetic (PBPK) models predict human exposure to this compound metabolites?

  • Methodology : Integrate in vitro metabolic data (e.g., hepatic clearance rates) and in silico absorption-distribution-metabolism-excretion (ADME) parameters into PBPK software (e.g., GastroPlus). Calibrate models using human biomonitoring data (e.g., urinary metabolite levels). For DPHP analogs, partition coefficients (log P) and plasma protein binding are critical inputs .

Q. How should researchers address contradictions between laboratory and environmental degradation data for this compound?

  • Methodology : Replicate environmental conditions (e.g., UV exposure, microbial consortia) in lab studies. Use mass balance approaches to track degradation products (e.g., hydroxylated or carboxylated metabolites). Discrepancies may arise from abiotic factors (e.g., pH, temperature) not replicated in controlled settings. Cross-reference with environmental monitoring data (e.g., river sediment analyses) .

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

  • Methodology : Replace traditional acid catalysts with immobilized enzymes (e.g., lipases) for esterification. Optimize solvent-free or ionic liquid-based reaction systems to reduce waste. Life-cycle assessment (LCA) tools can quantify environmental impacts (e.g., carbon footprint) of alternative synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.